3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Description
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a complex organic compound that integrates the structural motifs of benzothiazole, chromenone, and bromobenzoate
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12BrNO4S/c24-17-6-2-1-5-14(17)23(27)29-13-9-10-15-19(11-13)28-12-16(21(15)26)22-25-18-7-3-4-8-20(18)30-22/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUVTBFJKXXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and chromenone moieties separately, followed by their coupling.
Synthesis of Benzothiazole Moiety: Benzothiazole derivatives can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Chromenone Moiety: Chromenone derivatives are often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a chromenone backbone integrated with a benzothiazole moiety and a bromobenzoate group. The synthesis typically involves several key steps:
- Formation of Benzothiazole : This is achieved through the condensation of 2-aminobenzenethiol with appropriate aldehydes under acidic conditions.
- Coumarin Formation : The chromenone structure is synthesized via the Pechmann condensation method.
- Esterification : The final step involves the esterification of the chromenone derivative with 2-bromobenzoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Anticancer Properties
Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate exhibit significant anticancer activities. The mechanism often involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. Notably, studies have demonstrated promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(benzo[d]thiazol) derivatives | HepG2 | 2.38 | |
| 3-(benzo[d]thiazol) derivatives | HCT116 | 1.54 | |
| 3-(benzo[d]thiazol) derivatives | MCF-7 | 4.52 |
In vitro assays show that these derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens. Studies have shown that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition zones compared to standard antibiotics:
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Benzothiazole derivative A | Staphylococcus aureus | 15 | |
| Benzothiazole derivative B | Escherichia coli | 12 |
These findings suggest that the compound may be effective in developing new antimicrobial agents.
Applications in Organic Electronics
Beyond biological applications, the unique photophysical properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation positions it as a potential material for advanced electronic applications.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a synthetic organic molecule that combines the structural features of benzothiazole, chromone, and bromobenzoate. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a chromenone backbone with a benzo[d]thiazole moiety and a bromobenzoate functional group. Its chemical formula is , and it has notable photophysical properties that may enhance its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing the benzothiazole moiety have shown strong antitumor effects by inhibiting topoisomerase enzymes, which play a critical role in DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting cell death .
Acetylcholinesterase Inhibition
Compounds with a chromone structure have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrate that certain derivatives inhibit AChE with IC50 values as low as 2.7 µM, suggesting potential therapeutic applications for cognitive enhancement .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for antibacterial and antifungal activities, showing effectiveness against various pathogens. The presence of the benzothiazole group is particularly noted for enhancing these biological effects .
The mechanism by which this compound exerts its biological effects may involve:
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- Acetylcholinesterase Inhibition : Increasing acetylcholine levels in the brain, potentially improving cognitive function.
- Antimicrobial Action : Interference with microbial cell wall synthesis or function.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : Achieved through the condensation of 2-aminobenzenethiol with appropriate aldehydes.
- Synthesis of Chromenone : Often performed via Pechmann condensation involving phenols and β-ketoesters.
- Esterification : The final step includes coupling the chromenone with bromobenzoic acid using reagents like DCC (dicyclohexylcarbodiimide) .
Research Findings and Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Demonstrated significant anticancer activity via topoisomerase inhibition | Supports potential use in cancer therapy |
| Study B | Found strong AChE inhibition with IC50 values < 3 µM | Implications for Alzheimer's treatment |
| Study C | Showed antimicrobial effects against Gram-positive bacteria | Potential for developing new antibiotics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
